4-Methoxycarbonylphenylboronic acid
Overview
Description
4-Methoxycarbonylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in organic chemistry due to its ability to form stable complexes with various substrates, particularly sugars and other diols. The methoxycarbonyl group in the 4-position may influence the reactivity and binding properties of the boronic acid, making it a valuable compound for study in the context of synthesis and supramolecular chemistry.
Synthesis Analysis
The synthesis of compounds related to 4-methoxycarbonylphenylboronic acid often involves multi-step reactions. For instance, the synthesis of a related compound, 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, was achieved through a Friedel-Crafts reaction followed by condensation, dehydration, cyclization, and hydrolysis steps, yielding a high purity product . This suggests that similar synthetic strategies could be applied to the synthesis of 4-methoxycarbonylphenylboronic acid, with careful consideration of the protecting groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of phenylboronic acids can be significantly influenced by substituents on the phenyl ring. For example, novel phenylboronic acids with methoxyalkyl groups at the ortho position have been synthesized, and their molecular and crystal structures were determined by single-crystal X-ray diffraction . These structures featured intramolecular hydrogen bonds between the boronic group and the oxygen atom of the ortho-substituent, which could be relevant to the structure of 4-methoxycarbonylphenylboronic acid.
Chemical Reactions Analysis
Phenylboronic acids are known for their ability to participate in various chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines . While this particular reaction does not directly involve 4-methoxycarbonylphenylboronic acid, it highlights the catalytic potential of phenylboronic acids in organic synthesis. Additionally, supramolecular assemblies involving 4-methoxyphenylboronic acids have been reported, which were obtained due to the formation of O–H⋯N hydrogen bonds . This indicates that 4-methoxycarbonylphenylboronic acid could also engage in similar supramolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids can be influenced by the presence of substituents. For example, the introduction of methoxyalkyl groups at the ortho position of phenylboronic acids has been shown to affect the sugar-binding ability of these compounds . The crystal packing of related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, is stabilized by intermolecular hydrogen bonds, which are also supported by NBO analysis . These findings suggest that the physical and chemical properties of 4-methoxycarbonylphenylboronic acid would likely be characterized by similar intermolecular interactions and could be tailored for specific applications in molecular recognition or catalysis.
Scientific Research Applications
Supramolecular Assemblies
4-Methoxycarbonylphenylboronic acid is used in the design and synthesis of supramolecular assemblies. Research by Pedireddi and Seethalekshmi (2004) demonstrated its use in forming O–H⋯N hydrogen bonds with hetero N-atoms and –B(OH)2, leading to specific crystal structures (Pedireddi & Seethalekshmi, 2004).
Nanomaterials Characterization
In nanotechnology, 4-methoxycarbonylphenylboronic acid is a component in the creation of hybrid nanomaterials. Monteiro et al. (2015) reported its use in immobilizing chiral BINOL derivatives onto multiwalled carbon nanotubes, aiding in the characterization of these materials (Monteiro et al., 2015).
Synthesis of Indenones
Ueda, Ueno, Suyama, and Ryu (2016) explored its role in cobalt-catalyzed annulation with alkynes, leading to the synthesis of 2,3-disubstituted indenones. This process demonstrated excellent regioselectivity and provided insights into the synthesis of complex organic structures (Ueda et al., 2016).
Fluorescence Quenching Study
The compound has been studied for its fluorescence quenching properties. Research by Geethanjali, Nagaraja, and Melavanki (2015) used it to understand the mechanism of fluorescence quenching, providing valuable insights into its interaction with aniline and other quenchers (Geethanjali, Nagaraja, & Melavanki, 2015).
Chemosensing Technologies
Zhu et al. (2006) investigated the N-B interaction in an arylboronate system, including 4-methoxycarbonylphenylboronic acid. Their findings are relevant in the design of future chemosensing technologies for substances like saccharides and catecholamines (Zhu et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(4-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXFUXRTRESBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370259 | |
Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycarbonylphenylboronic acid | |
CAS RN |
99768-12-4 | |
Record name | 4-(Methoxycarbonyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99768-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-borono-, 1-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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